molecular formula C24H32N2O5S B11595282 isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-28-0

isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11595282
CAS No.: 609795-28-0
M. Wt: 460.6 g/mol
InChI Key: GGQKOTZGTYQXRI-UHFFFAOYSA-N
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Description

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine core fused with a substituted phenyl ring. The molecule contains two alkoxy groups (3-ethoxy and 4-propoxy) on the phenyl moiety and an isobutyl ester at position 7 of the heterocyclic scaffold.

Properties

CAS No.

609795-28-0

Molecular Formula

C24H32N2O5S

Molecular Weight

460.6 g/mol

IUPAC Name

2-methylpropyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H32N2O5S/c1-6-11-30-18-9-8-17(13-19(18)29-7-2)22-21(23(28)31-14-15(3)4)16(5)25-24-26(22)20(27)10-12-32-24/h8-9,13,15,22H,6-7,10-12,14H2,1-5H3

InChI Key

GGQKOTZGTYQXRI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC(C)C)OCC

Origin of Product

United States

Preparation Methods

The synthesis of isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves several steps. The synthetic route typically starts with the preparation of the core pyrimidothiazine structure, followed by the introduction of the ethoxy and propoxy groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.

Chemical Reactions Analysis

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

    Hydrolysis: The ester functional group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrimido-thiazine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Phenyl Ester Group Molecular Formula Molecular Weight Key Properties/Implications
Target Compound 3-ethoxy-4-propoxyphenyl Isobutyl C24H32N2O5S ~484.6 Balanced lipophilicity; alkoxy groups enhance solubility and H-bonding potential .
Ethyl analog () 3-ethoxy-4-propoxyphenyl Ethyl C22H28N2O5S 432.5 Lower molecular weight; increased aqueous solubility compared to isobutyl ester .
Benzyloxy analog () 4-(benzyloxy)phenyl Isobutyl C26H28N2O4S 464.58 Bulky benzyloxy group increases lipophilicity; may reduce membrane permeability .
Phenoxy analog () 3-phenoxyphenyl Isobutyl C27H28N2O4S 488.6 Phenoxy group introduces aromatic π-π interactions; potential for enhanced target binding .
Bromophenyl analog () 4-bromophenyl Ethyl C20H21BrN2O3S 473.4 Bromine atom (electron-withdrawing) may alter electronic properties; higher reactivity .

Structural and Electronic Differences

  • Alkoxy vs. Aromatic Substituents: The target compound’s 3-ethoxy and 4-propoxy groups provide electron-donating effects, stabilizing the phenyl ring and enhancing solubility.
  • Ester Group Variations : The isobutyl ester in the target compound increases steric bulk and lipophilicity compared to the ethyl ester in . This may improve metabolic stability but reduce aqueous solubility .

Crystallographic and Conformational Insights

  • X-ray studies on analogs (e.g., –16) reveal that substituents influence crystal packing and hydrogen-bonding networks. For example, alkoxy groups in the target compound may form H-bonds with adjacent molecules, stabilizing the crystal lattice .

Biological Activity

Isobutyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H32N2O5SC_{24}H_{32}N_{2}O_{5}S with a molecular weight of approximately 446.6 g/mol. The unique structure features a pyrimido-thiazine core, which is significant for its biological activity. The presence of various functional groups likely influences its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrimido-thiazine core : Utilizing precursors that contain both pyrimidine and thiazine moieties.
  • Substitution reactions : Introducing ethoxy and propoxy groups at specific positions to enhance solubility and biological activity.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve high purity levels necessary for biological testing.

Biological Activity

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

Antibacterial Activity

Several studies have demonstrated that derivatives of pyrimidine and thiazine compounds possess antibacterial properties. For instance:

  • Compounds with similar structures have shown activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .

Cytotoxic Activity

Research on related thiazine derivatives has indicated potential cytotoxic effects against cancer cell lines. For example:

  • A study highlighted that certain thiazine compounds exhibited significant cytotoxicity against human promyelocytic leukemia HL-60 cells .

Case Studies

  • Antibacterial Efficacy :
    • A series of synthesized thiazine derivatives were tested for antibacterial activity, showing promising results against common pathogens. The MIC values were consistent across different studies, confirming the reliability of these findings.
  • Cytotoxicity Testing :
    • In vitro assays demonstrated that specific structural modifications in similar compounds could enhance cytotoxicity against cancer cells. This suggests that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to related compounds:

Compound NameAntibacterial Activity (MIC µg/mL)Cytotoxic Activity (HL-60 Cells IC50 µM)Notable Features
Isobutyl 6-(3-Ethoxy...)256TBDUnique pyrimido-thiazine structure
Related Thiazine Derivative1285Enhanced potency due to structural modifications
Other Pyrimidine DerivativesVariesVariesDifferent substituents affecting activity

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